

Application Notes and Protocols for the Analysis of Pigment Yellow 73

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Compound of Interest

Compound Name: *Pigment yellow 73*

Cat. No.: *B080490*

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Introduction

Pigment Yellow 73 (C.I. 11738) is a monoazo pigment widely used in the manufacturing of plastics, printing inks, paints, and textiles.^{[1][2]} Its chemical structure, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, provides its characteristic bright, greenish-yellow hue.^[3] The detection and quantification of **Pigment Yellow 73** in various materials are crucial for quality control, regulatory compliance, and safety assessment, particularly in applications like food packaging, toys, and tattoo inks where migration and exposure are of concern.

This document provides detailed application notes and protocols for the identification and quantification of **Pigment Yellow 73** using modern analytical techniques. These methodologies are designed for researchers, scientists, and professionals in quality control and drug development.

Analytical Techniques Overview

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of **Pigment Yellow 73**.

- High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the preferred method for quantification due to its high sensitivity and ability to separate the pigment from other components in the matrix.^[1]

- Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique for the identification of the pigment based on its unique molecular vibrations.[\[1\]](#) It provides a characteristic "fingerprint" spectrum.
- Raman Spectroscopy is another non-destructive technique that provides complementary vibrational information to FTIR and is particularly useful for in-situ analysis without extensive sample preparation.[\[1\]](#)
- UV-Visible (UV-Vis) Spectroscopy can be used for preliminary identification and quantification, especially in solution, by measuring the absorbance at its characteristic wavelength.[\[1\]](#)

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of **Pigment Yellow 73** using HPLC-DAD. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation is essential for determining the precise performance characteristics in your laboratory.

| Parameter | Typical Value | Unit | Notes |
|-------------------------------|---------------|-------|--|
| Limit of Detection (LOD) | 0.1 - 0.5 | µg/mL | Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[4] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 | µg/mL | Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[4] |
| Linear Range | 0.5 - 50 | µg/mL | Dependent on detector response. |
| Recovery | 90 - 110 | % | Varies with sample matrix and extraction efficiency. |
| Precision (RSD%) | < 5 | % | Repeatability of injections of a standard solution. |

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is critical for accurate analysis and depends on the material matrix.

4.1.1. Extraction from Plastic or Polymer Matrices

- Sample Reduction: Cryogenically grind the plastic sample to a fine powder to increase the surface area for extraction.
- Solvent Extraction:
 - Accurately weigh approximately 1 gram of the powdered sample into a glass vial.

- Add 10 mL of a suitable solvent such as tetrahydrofuran (THF) or a mixture of dichloromethane and methanol (1:1 v/v).
- Cap the vial and sonicate in an ultrasonic bath for 30-60 minutes to facilitate the dissolution of the pigment.
- Precipitation of Polymer: Add a non-solvent for the polymer (e.g., isopropanol) to precipitate the polymer while keeping the pigment in solution.
- Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the precipitated polymer.
- Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean vial for HPLC analysis.

4.1.2. Extraction from Inks and Paints

- Sample Dilution:
 - Accurately weigh approximately 0.1 grams of the ink or paint sample into a volumetric flask.
 - Dilute to a known volume (e.g., 10 mL) with a suitable solvent (e.g., THF, N,N-dimethylformamide).
- Homogenization: Vortex or sonicate the mixture for 15 minutes to ensure complete dissolution or dispersion of the pigment.
- Centrifugation and Filtration: Centrifuge the sample to remove any insoluble binders or fillers, and then filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This protocol provides a general method for the quantification of **Pigment Yellow 73**.

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase:

- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid

- Gradient Elution:

| Time (min) | %A | %B |
|------------|----|----|
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |

| 30 | 60 | 40 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- DAD Wavelength: Monitor at the maximum absorbance wavelength of **Pigment Yellow 73** (approximately 410 nm) and collect spectra from 200-600 nm for peak purity analysis.

Calibration: Prepare a series of standard solutions of **Pigment Yellow 73** in the mobile phase at concentrations spanning the expected sample concentration range. Construct a calibration curve by plotting the peak area against the concentration.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

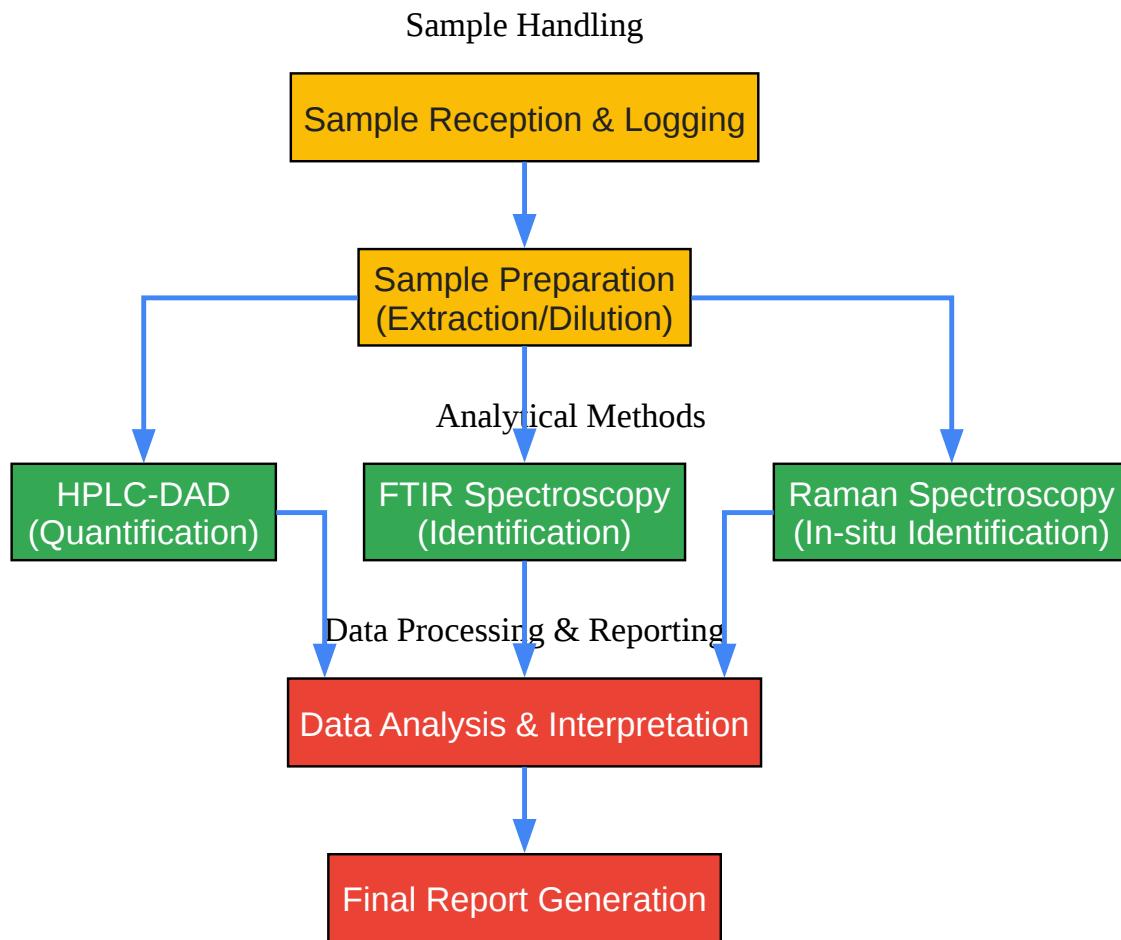
- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: Place a small amount of the solid pigment powder or a piece of the plastic material directly onto the ATR crystal.
- Analysis:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Parameters: 4000-400 cm^{-1} range, 4 cm^{-1} resolution, 32 scans.
- Identification: Compare the resulting spectrum with a reference spectrum of pure **Pigment Yellow 73**.

Raman Spectroscopy Protocol

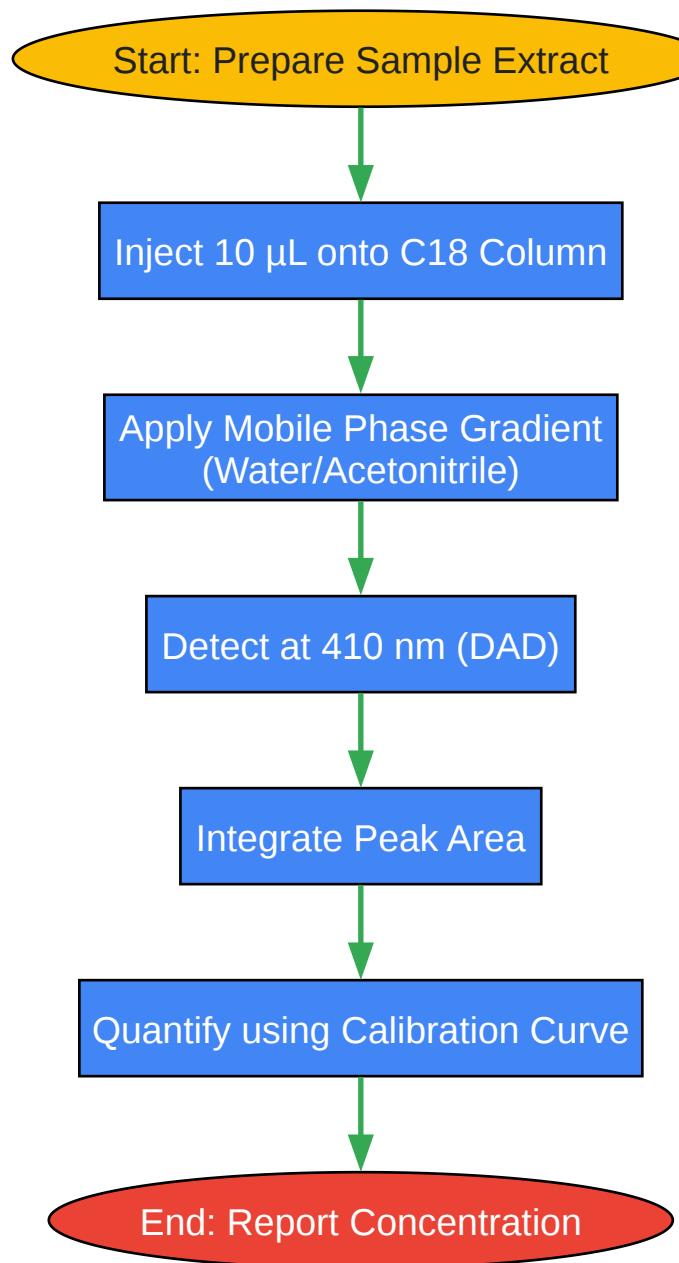
- Instrumentation: Raman microscope.
- Sample Preparation: Mount the sample (solid powder, plastic, or ink on a substrate) on the microscope stage.
- Analysis:
 - Laser Excitation: 785 nm (to minimize fluorescence).
 - Objective: 50x.
 - Laser Power: 1-10 mW (adjust to avoid sample degradation).
 - Integration Time: 10-30 seconds.
- Identification: Compare the obtained Raman spectrum with a reference spectrum of **Pigment Yellow 73**.

Visualizations



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Caption: General experimental workflow for the analysis of **Pigment Yellow 73**.



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Caption: Step-by-step protocol for HPLC-DAD analysis of **Pigment Yellow 73**.

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